An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(Pyridin-4-yl)azetidin-3-amine
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(Pyridin-4-yl)azetidin-3-amine
Introduction: The Strategic Importance of the Pyridin-4-yl Azetidine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The 1-(Pyridin-4-yl)azetidin-3-amine scaffold has emerged as a significant building block, marrying the advantageous properties of both the pyridine ring and the strained azetidine core.
Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres for other saturated rings. Their inherent ring strain, sp3-rich character, and conformational rigidity can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1][2] The azetidine motif is found in several FDA-approved drugs, highlighting its value in creating effective therapeutics.[1] The pyridine ring, a common feature in medicinal chemistry, provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and influence the molecule's overall physicochemical properties, such as pKa and solubility.[3][4]
This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(Pyridin-4-yl)azetidin-3-amine, offering both predicted data and robust, field-proven experimental protocols for their determination. This information is critical for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Molecular Structure and Core Properties
1-(Pyridin-4-yl)azetidin-3-amine is a small molecule featuring a tertiary amine within the azetidine ring, a primary amine substituent, and a pyridine ring. The dihydrochloride salt is a common commercially available form.[5][6]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | [7] |
| Molecular Weight | 161.20 g/mol (Free Base) | [5] |
| Molecular Weight | 222.12 g/mol (Dihydrochloride Salt) | [5] |
| CAS Number | 2098025-88-6 (Dihydrochloride Salt) | [5][6] |
Ionization Behavior: pKa
The ionization constant (pKa) is a critical parameter that dictates a molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8] 1-(Pyridin-4-yl)azetidin-3-amine possesses three nitrogen atoms, each with the potential for protonation: the pyridine nitrogen, the azetidine ring nitrogen (a tertiary amine), and the primary exocyclic amine.
-
Pyridine Nitrogen: The pKa of pyridine is approximately 5.2.
-
Aliphatic Amines: The pKa of the primary amine on the azetidine ring and the tertiary azetidine nitrogen are expected to be in the basic range, likely between 8 and 10. The strained nature of the azetidine ring can influence the basicity compared to a simple acyclic amine.[9]
The precise pKa values are best determined experimentally. Potentiometric titration is the gold-standard method for this purpose.[10][11]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust, self-validating method for determining the pKa values of 1-(Pyridin-4-yl)azetidin-3-amine.[10][12]
Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the pKa values where the concentrations of the protonated and deprotonated species of a functional group are equal.[10][13]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10][12]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound (dihydrochloride salt) in high-purity water or a solution of constant ionic strength (e.g., 0.15 M KCl) to prepare a solution of known concentration (e.g., 1 mM).[10][12]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[12]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If starting with the salt form, titrate with a strong base (e.g., 0.1 M NaOH).[10][12]
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.[12]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the inflection points.
-
The pH at each inflection point corresponds to a pKa value.
-
-
System Validation:
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 1-(Pyridin-4-yl)azetidin-3-amine, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.
Predicted Values:
| Parameter | Predicted Value | Source |
| LogP | -0.045 | [5] |
This predicted negative LogP value suggests the compound is predominantly hydrophilic, which is expected given the multiple nitrogen atoms capable of hydrogen bonding.
Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining LogP for values in the range of -2 to 4.[14][15][16]
Causality: This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient.[14]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[16]
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and water phases.
-
Add a small, known amount of the compound stock solution.
-
Shake the vessel vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 5-15 minutes, but this should be confirmed).[17]
-
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions or microdroplets, which can lead to erroneous results.[14][17]
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for each phase.[14]
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.
-
The final result is expressed as LogP.
-
-
System Validation:
-
Perform the experiment with at least two different starting concentrations and different phase volume ratios to ensure the LogP value is independent of these parameters.[14]
-
The total amount of substance recovered from both phases should be compared to the amount initially added to check for mass balance.[14][17]
-
Solubility Profile
Solubility is a gatekeeper property in drug development. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and challenges in formulation.[18][19][20] It's crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer. It's a high-throughput measurement often used in early discovery to flag potential issues.[19][20][21][22]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower throughput but more definitive measurement, critical for later stage development and formulation.[18][23][24]
Given its hydrophilic nature (predicted LogP < 0), 1-(Pyridin-4-yl)azetidin-3-amine is expected to have good aqueous solubility, particularly at lower pH where the amine groups are protonated.
Experimental Workflow for Solubility Assessment
A logical workflow is essential for efficiently characterizing a compound's solubility.
Caption: Experimental workflow for solubility assessment.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the solid compound.[18][25][26]
Causality: By incubating an excess of the solid compound with the solvent for an extended period, the system reaches equilibrium. After removing the undissolved solid, the concentration of the resulting saturated solution represents the true thermodynamic solubility.[23][24]
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). For a pH-solubility profile, prepare a series of buffers across a relevant pH range (e.g., pH 2 to 10).
-
Sample Incubation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., 1 mg of compound in 1 mL of buffer).[24]
-
Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[18][25] Visual inspection for remaining solid is necessary.[25]
-
-
Sample Separation:
-
After incubation, separate the undissolved solid from the solution. This is a critical step and can be done by either:
-
Centrifugation: Centrifuge the samples at high speed to pellet the solid.
-
Filtration: Filter the suspension through a low-binding filter plate (e.g., Millipore MultiScreen).[18]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.
-
Quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[25][26]
-
-
System Validation:
-
Analyze samples at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[25]
-
Ensure the initial amount of solid added is in excess by visually confirming the presence of solid material at the end of the incubation period.
-
Other Key Physicochemical Parameters
These parameters are typically calculated using computational models and provide valuable insights into a molecule's drug-like properties.
| Parameter | Predicted Value | Significance | Source |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. | [5] |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. | [5] |
| Polar Surface Area (PSA) | 42.4 Ų | Correlates with membrane permeability. A PSA < 140 Ų is generally associated with good cell permeability. | |
| Fraction sp3 (Fsp3) | 0.375 | A measure of three-dimensionality. Higher Fsp3 is often linked to improved solubility and reduced promiscuity. | [5] |
Summary and Implications for Drug Development
1-(Pyridin-4-yl)azetidin-3-amine presents a physicochemical profile characteristic of a hydrophilic, basic compound.
-
High Solubility Expected: The presence of multiple basic nitrogens and a low predicted LogP suggests that good aqueous solubility is likely, especially in the acidic environment of the stomach. This is a favorable property for oral drug delivery.
-
Ionization is Key: The compound's properties will be highly dependent on pH. Its charge state will change significantly moving from the stomach (acidic) to the intestine (neutral/basic), which will impact both its solubility and permeability. A full pH-solubility profile is therefore essential.
-
Permeability Considerations: While high solubility is beneficial, the low lipophilicity and high polarity (indicated by PSA and H-bond donors/acceptors) may present a challenge for passive diffusion across cell membranes. The positive charge at physiological pH could facilitate transport via cation transporters but hinder passive permeability.
-
Experimental Verification is Crucial: While computational predictions provide a valuable starting point, the experimental determination of pKa, LogD₇.₄, and thermodynamic solubility is non-negotiable for making informed decisions in a drug discovery program.
By understanding and experimentally verifying these core physicochemical properties, drug development professionals can effectively leverage the 1-(Pyridin-4-yl)azetidin-3-amine scaffold to design and optimize novel therapeutics with improved ADME profiles.
References
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. Available from: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. 2006. Available from: [Link]
-
ADME Solubility Assay. BioDuro. Available from: [Link]
-
Determination of Thermodynamic Solubility. Bio-protocol. 2018. Available from: [Link]
-
Alsenz J, Kansy M. In vitro solubility assays in drug discovery. PubMed. 2008. Available from: [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Thermodynamic Solubility Assay. Domainex. Available from: [Link]
-
El-Gayar, M. S., et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. 2024. Available from: [Link]
-
Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. 2022. Available from: [Link]
-
In-vitro Thermodynamic Solubility. Protocols.io. 2025. Available from: [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available from: [Link]
-
OECD 107, OECD 117 and OECD 123. Phytosafe. Available from: [Link]
-
Manallack, D. T. Development of Methods for the Determination of pKa Values. PMC. 2008. Available from: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. 2024. Available from: [Link]
-
1-(Pyrimidin-4-yl)azetidin-3-amine — Chemical Substance Information. NextSDS. Available from: [Link]
-
1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026. Available from: [Link]
-
Rani, V. and Reddy, P. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. 2018. Available from: [Link]
- Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents. 2004.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. Available from: [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]
-
Azetidines. AMERICAN ELEMENTS®. Available from: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. 2014. Available from: [Link]
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. 2019. Available from: [Link]
-
Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). ACS Publications. 2016. Available from: [Link]
-
1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChemLite. Available from: [Link]
-
1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Ark Pharma Scientific Limited. Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 4. ias.ac.in [ias.ac.in]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. nextsds.com [nextsds.com]
- 7. PubChemLite - 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. enamine.net [enamine.net]
- 19. protocols.io [protocols.io]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. protocols.io [protocols.io]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
